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Compound of Interest

Compound Name: Desyl chloride

Cat. No.: B177067

Introduction

Desyl chloride, with the chemical name 2-chloro-1,2-diphenylethanone and CAS number 447-
31-4, is a halogenated ketone of significant interest in organic synthesis.[1] Its utility as a
building block in the creation of more complex molecules necessitates a thorough
understanding of its structural and spectroscopic properties. This guide provides an in-depth
analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for desyl chloride, intended for researchers, scientists, and professionals in the field of
drug development and chemical research.

Molecular Structure and Properties

Desyl chloride is a solid at room temperature with a molecular formula of C14H11CIO and a
molecular weight of 230.69 g/mol .[2] The molecule features a central ethanone backbone
substituted with two phenyl groups and a chlorine atom, rendering it a chiral compound.

Spectroscopic Data Summary

The following sections present a comprehensive summary of the spectroscopic data for desyl
chloride, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For desyl chloride, the spectra are typically recorded in deuterated chloroform
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(CDCl3).

IH NMR Data

The *H NMR spectrum of desyl chloride is characterized by signals in the aromatic region
corresponding to the two phenyl groups and a singlet for the methine proton. Based on data
from analogous compounds, the following assignments can be made:

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic protons
~7.9-8.1 Multiplet 2H
ortho to C=0
_ Remaining aromatic
~7.2-7.6 Multiplet 8H
protons
~6.4 Singlet 1H -CH(CI)-

13C NMR Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule. The expected chemical shifts are detailed below, inferred from data on similar
structures:[1]

Chemical Shift (6) ppm Assignment

~191 Carbonyl carbon (C=0)

~ 136 Quaternary aromatic carbon (C-CH(CI))
~134 Quaternary aromatic carbon (C-C=0)
~128-134 Aromatic carbons (CH)

~51 Methine carbon (-CH(CI))

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of desyl chloride is distinguished by a strong absorption band for the carbonyl group and
characteristic absorptions for the aromatic rings and the carbon-chlorine bond.

Wavenumber (cm—?) Functional Group Assignment
~ 3060 Aromatic C-H stretch

~ 1685 C=0 stretch (ketone)

~ 1595, 1490, 1450 Aromatic C=C skeletal vibrations
~ 750-850 C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. Under electron ionization (El), desyl chloride is expected to fragment in a
predictable manner.

miz Proposed Fragment

230/232 [M]*, Molecular ion (with 35CI/37Cl isotopes)

195 M - CIJ*

105 [CeHsCO]* (Benzoyl cation) - Often the base
peak

77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of desyl chloride.

Synthesis of Desyl Chloride

Desyl chloride is typically synthesized by the reaction of benzoin with thionyl chloride. In a
typical procedure, benzoin is dissolved in a suitable solvent like pyridine, and thionyl chloride is
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added slowly with cooling. The reaction mixture is then worked up by adding water, and the
crude product is filtered, washed, and recrystallized, commonly from ethanol.

NMR Spectroscopy

A sample of desyl chloride is dissolved in deuterated chloroform (CDCIsz) containing a small
amount of tetramethylsilane (TMS) as an internal standard. The *H and 13C NMR spectra are
recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for
carbon-13. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared Spectroscopy

The IR spectrum of solid desyl chloride can be obtained using the Attenuated Total
Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR
crystal of an FT-IR spectrometer, such as a Bruker Tensor 27. The spectrum is recorded over a
range of 4000-400 cm™~1. Alternatively, a potassium bromide (KBr) pellet can be prepared by
grinding a small amount of the sample with dry KBr and pressing the mixture into a thin,
transparent disk.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (El) mass spectrometer. The
sample is introduced into the ion source, where it is bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting
positively charged ions are then accelerated and separated based on their mass-to-charge
ratio (m/z).

Visualizations

The following diagrams illustrate the chemical structure of desyl chloride and the workflow for
its spectroscopic analysis.
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Sample Preparation
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Spectroscopic Analysis Workflow for Desyl Chloride
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Mass Spectrometry Fragmentation Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b177067?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Interpreting_the_Mass_Spectrum_of_Cinnamyl_Benzoate_A_Comparison_Guide.pdf
https://www.researchgate.net/figure/Mass-fragmentation-pattern-of-compound-1-The-benzyl-cation-at-m-z-167-is-derived-from_fig1_297707600
https://www.benchchem.com/product/b177067#spectroscopic-data-nmr-ir-mass-spec-of-desyl-chloride
https://www.benchchem.com/product/b177067#spectroscopic-data-nmr-ir-mass-spec-of-desyl-chloride
https://www.benchchem.com/product/b177067#spectroscopic-data-nmr-ir-mass-spec-of-desyl-chloride
https://www.benchchem.com/product/b177067#spectroscopic-data-nmr-ir-mass-spec-of-desyl-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b177067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

